molecular formula C17H15FN2O B1369254 3-(1-(2-fluorobiphenyl-4-yl)ethyl)isoxazol-5-amine

3-(1-(2-fluorobiphenyl-4-yl)ethyl)isoxazol-5-amine

Cat. No. B1369254
M. Wt: 282.31 g/mol
InChI Key: VKCFNPUWONHRSI-UHFFFAOYSA-N
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Patent
US05066666

Procedure details

To 4-(2-Fluoro-4-biphenylyl)-3-oxo-pentanenitrile (2.75 g, 10.3 mmol) in ethanol (70 ml) was added hydroxylamine hydrochloride (1.1 g, 15.8 mmol) in pyridine (10 ml). After addition, the mixture was stirred at room temperature overnight, then evaporated under reduced pressure to a residue, which was chromatographed and then recrystalyzed to afford 5-amino-3-(1-(2-fluoro-4-biphenylyl)ethyl)isoxazole (2.20 g, 76% yield) as crystalline material: mp 122°-123° C.
Name
4-(2-Fluoro-4-biphenylyl)-3-oxo-pentanenitrile
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([CH:8]([CH3:14])[C:9](=O)[CH2:10][C:11]#[N:12])[CH:5]=[CH:4][C:3]=1[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.Cl.[NH2:22][OH:23]>C(O)C.N1C=CC=CC=1>[NH2:12][C:11]1[O:23][N:22]=[C:9]([CH:8]([C:6]2[CH:5]=[CH:4][C:3]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)=[C:2]([F:1])[CH:7]=2)[CH3:14])[CH:10]=1 |f:1.2|

Inputs

Step One
Name
4-(2-Fluoro-4-biphenylyl)-3-oxo-pentanenitrile
Quantity
2.75 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)C(C(CC#N)=O)C)C1=CC=CC=C1
Name
Quantity
1.1 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure to a residue, which
CUSTOM
Type
CUSTOM
Details
was chromatographed

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=CC(=NO1)C(C)C1=CC(=C(C=C1)C1=CC=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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